molecular formula C19H22ClN5O2 B10989050 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B10989050
M. Wt: 387.9 g/mol
InChI Key: QVFQXWDBTBXBES-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a pyridinylmethyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps:

  • Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU yields protected piperazines .

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction where a suitable chlorinated aromatic compound reacts with the piperazine derivative.

  • Attachment of the Pyridinylmethyl Group: : The pyridinylmethyl group is typically introduced through a reductive amination reaction involving pyridine-2-carboxaldehyde and the piperazine derivative.

  • Final Coupling and Deprotection: : The final step involves coupling the intermediate with a carboxamide group, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyridinylmethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action or receptor-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the piperazine ring and its substituents.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperazine: Lacks the pyridinylmethyl and carboxamide groups, making it less complex but still biologically active.

    N-(2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl)piperazine: Similar structure but without the chlorophenyl group, affecting its chemical reactivity and biological activity.

    4-(4-chlorophenyl)-N-(2-oxoethyl)piperazine: Similar but lacks the pyridinylmethyl group, which may alter its binding properties and mechanism of action.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN5O2/c20-15-4-6-17(7-5-15)24-9-11-25(12-10-24)19(27)23-14-18(26)22-13-16-3-1-2-8-21-16/h1-8H,9-14H2,(H,22,26)(H,23,27)

InChI Key

QVFQXWDBTBXBES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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